2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
CAS No.: 942001-29-8
Cat. No.: VC6778141
Molecular Formula: C20H17BrFN3O2S2
Molecular Weight: 494.4
* For research use only. Not for human or veterinary use.
![2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide - 942001-29-8](/images/structure/VC6778141.png)
Specification
CAS No. | 942001-29-8 |
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Molecular Formula | C20H17BrFN3O2S2 |
Molecular Weight | 494.4 |
IUPAC Name | N-(4-bromo-2-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Standard InChI | InChI=1S/C20H17BrFN3O2S2/c1-12-8-13(21)2-7-17(12)25-18(26)9-16-10-28-20(24-16)29-11-19(27)23-15-5-3-14(22)4-6-15/h2-8,10H,9,11H2,1H3,(H,23,27)(H,25,26) |
Standard InChI Key | QSKLAJZQXSBCFV-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
2-[(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring:
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A thiazole ring, known for its bioactive properties.
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Substituents like bromine, fluorine, and carbamoyl groups, which enhance molecular stability and biological activity.
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A sulfanyl linkage, often associated with antimicrobial or enzymatic inhibition properties.
Structural Features
The compound includes:
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Thiazole Core: A heterocyclic structure that is frequently used in drug design due to its ability to interact with biological targets.
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Bromo-substituted Aromatic Ring: Bromine contributes to lipophilicity and electronic effects, influencing binding affinity in biochemical systems.
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Fluorophenyl Group: Fluorine atoms enhance metabolic stability and receptor binding specificity.
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Sulfanyl Acetamide Linkage: This moiety may facilitate interactions with enzymes or receptors.
Potential Applications
Based on the structural analogy with related compounds:
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Antimicrobial Activity:
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Anticancer Potential:
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Enzyme Inhibition:
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Sulfanyl and thiazole groups are known to interact with enzymes, making the compound a potential candidate for enzyme-targeted therapies.
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Synthesis Pathways
The synthesis of such a compound would likely involve:
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Formation of the thiazole core via Hantzsch synthesis or cyclization reactions .
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Introduction of the bromophenyl group via halogenation or coupling reactions.
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Functionalization with carbamoyl and fluorophenyl groups through acylation or amination steps.
Analytical Characterization
Standard techniques used to characterize similar compounds include:
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NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and identify functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.
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Elemental Analysis: To verify the purity and composition.
Comparison with Related Compounds
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